molecular formula C15H17N3OS B2425442 2-(butylsulfanyl)-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 537668-26-1

2-(butylsulfanyl)-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2425442
CAS No.: 537668-26-1
M. Wt: 287.38
InChI Key: HYLYIDUNLDYLDN-UHFFFAOYSA-N
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Description

2-(butylsulfanyl)-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a pyrimidine ring fused to an indole ring, with additional substituents such as a butylsulfanyl group and a methyl group. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylsulfanyl)-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves the reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides. The reaction with isocyanates forms 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones, which can undergo alkylation at two nitrogen atoms. The reaction with isothiocyanates affords 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, which can be alkylated at the sulfur atom. The reactions with benzoylcyanamide and N-(4,6-dimethylpyrimidin-2-yl)cyanamide result in N-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)benzamides and 2-(4,6-dimethylpyrimidin-2-ylamino)-3H-pyrimido[5,4-b]indol-4(5H)-ones, respectively .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(butylsulfanyl)-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the indole or pyrimidine rings.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the indole or pyrimidine rings.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the compound.

Scientific Research Applications

2-(butylsulfanyl)-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-(butylsulfanyl)-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one can be compared with other similar compounds, such as:

  • 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones
  • 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones
  • N-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)benzamides

These compounds share a similar pyrimidoindole core structure but differ in their substituents and functional groups. The presence of the butylsulfanyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs .

Properties

IUPAC Name

2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-3-4-9-20-15-17-12-10-7-5-6-8-11(10)16-13(12)14(19)18(15)2/h5-8,16H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLYIDUNLDYLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(=O)N1C)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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